

Deoxynybomycin: A Technical Guide on its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Deoxynybomycin

Cat. No.: B1670259

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Abstract

Deoxynybomycin is a naturally occurring quinolone antibiotic with a unique biological activity profile that has garnered significant interest in the fields of oncology and infectious disease. It is recognized for its potent anti-tumor properties, including the induction of apoptosis and inhibition of topoisomerase I, as well as its novel "reverse antibiotic" activity against fluoroquinolone-resistant bacteria. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **deoxynybomycin**, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Chemical Structure and Properties

Deoxynybomycin possesses a pentacyclic ring system. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of **Deoxynybomycin**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₃	[1][2][3]
Molecular Weight	282.29 g/mol	[1]
IUPAC Name	3,6,10-trimethyl-1,10-dihydro-2H-oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,12-dione	[1]
CAS Number	27259-98-9	[4][5]
Canonical SMILES	<chem>CC1=CC(=O)N(C2=C(C=C1)C3=C(C=C2)N(C(=O)C=C3C)CO)C</chem>	[1][2]
InChI Key	SBTFHJGTXHMDPR-UHFFFAOYSA-N	[1][2]
Appearance	(Data not available)	
Melting Point	(Data not available)	
Solubility	Poor aqueous solubility	[6]
logP	(Data not available)	

Spectroscopic Data:

Detailed spectroscopic data for **deoxynybomycin**, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are crucial for its unambiguous identification and characterization. While numerous publications affirm its structural elucidation, readily available, detailed spectral assignments are not consistently reported in the public domain. Researchers are advised to consult specialized chemical databases or the supplementary information of primary research articles for this data.

Biological Activity

Deoxynybomycin exhibits a dual spectrum of biological activity, making it a molecule of interest for both anti-cancer and anti-bacterial drug development.

Anti-Tumor Activity

Deoxynybomycin has been shown to selectively inhibit the growth of various human cancer cell lines while exhibiting lower toxicity towards normal cells.^{[6][7]} Its primary mechanisms of anti-tumor action include the induction of apoptosis and the inhibition of topoisomerase I.^{[4][6][7]}

Table 2: In Vitro Cytotoxicity of **Deoxynybomycin** Against Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µg/mL)	Reference
Saos-2	Osteosarcoma	Selective inhibition observed	^{[6][7]}
TMK-1	Gastric Cancer	Selective inhibition observed	^{[6][7]}
THP-1	Monocytic Leukemia	Selective inhibition observed	^{[6][7]}
Lung Carcinoma Cell Lines	Lung Cancer	Selective cytotoxicity noted	^{[6][7]}

Note: Specific IC50 values are not consistently reported in the cited literature, which instead describe selective growth inhibition at concentrations up to 5 µg/mL.

Antibacterial Activity: A "Reverse Antibiotic"

Deoxynybomycin is particularly notable for its "reverse antibiotic" activity. Unlike conventional antibiotics, it is highly active against bacteria that have developed resistance to fluoroquinolones, a widely used class of antibiotics. This effect is primarily due to its inhibition of mutant DNA gyrase, the enzyme responsible for fluoroquinolone resistance.^[6]

Table 3: Minimum Inhibitory Concentration (MIC) of **Deoxynybomycin** Against Bacterial Strains

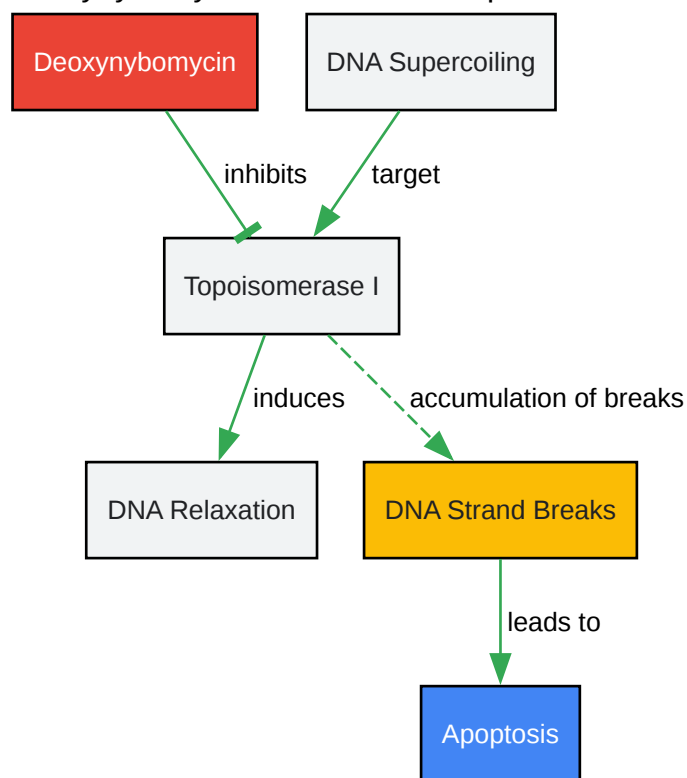
Bacterial Strain	Resistance Profile	MIC (µg/mL)	Reference
Staphylococcus aureus (ATCC 29213)	Wild-Type (Fluoroquinolone-Sensitive)	> 64	
Staphylococcus aureus (NRS3)	Fluoroquinolone-Resistant	0.25	
Enterococcus faecalis (ATCC 29212)	Wild-Type (Fluoroquinolone-Sensitive)	> 64	
Vancomycin-Resistant Enterococcus (VRE)	Fluoroquinolone-Resistant	1-8	
Escherichia coli ΔtolC	Wild-Type GyrA	2.5	[8]
Escherichia coli ΔtolC	S83L GyrA Mutant (Fluoroquinolone-Resistant)	2.5	[8]
Escherichia coli ΔtolC	D87Y GyrA Mutant (Fluoroquinolone-Resistant)	5	[8]

Mechanisms of Action

Inhibition of Topoisomerase I

Deoxynybomycin acts as a topoisomerase I inhibitor.[\[4\]](#)[\[7\]](#) Topoisomerase I is a crucial enzyme involved in relieving torsional stress in DNA during replication and transcription. By inhibiting this enzyme, **deoxynybomycin** leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Deoxynybomycin's Inhibition of Topoisomerase I

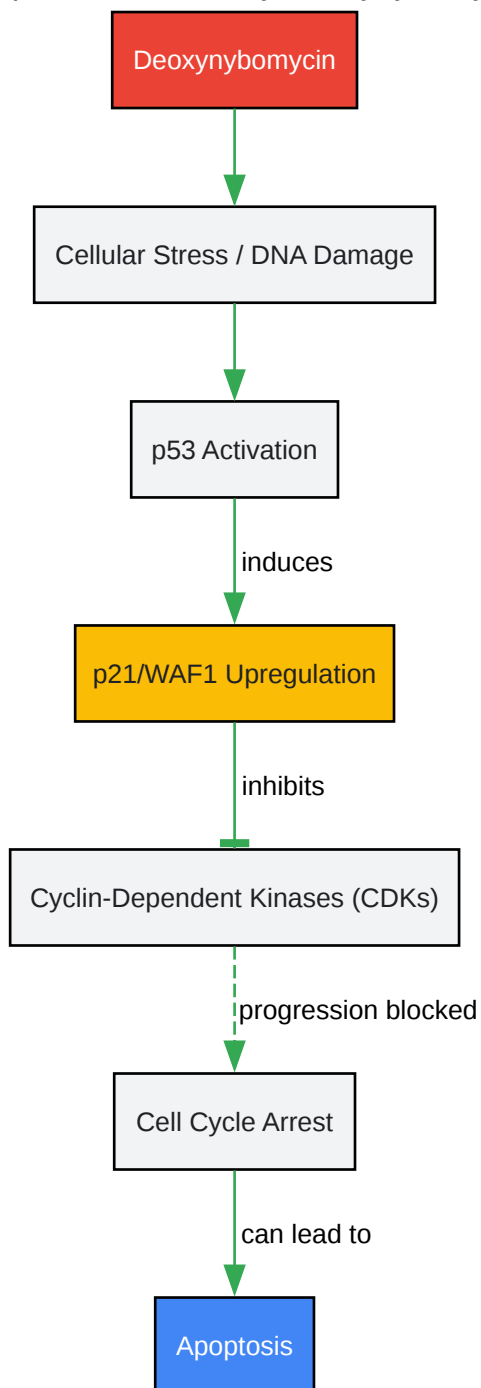
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Caption: Inhibition of Topoisomerase I by **Deoxynybomycin**.

Induction of Apoptosis via p21/WAF1 Upregulation

Deoxynybomycin has been identified as an inducer of the p21/WAF1 gene.[6] p21 is a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest, often in response to DNA damage. The upregulation of p21 can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, leading to the initiation of apoptosis. This pathway is often, though not exclusively, regulated by the tumor suppressor protein p53.

Apoptosis Induction by Deoxynybomycin

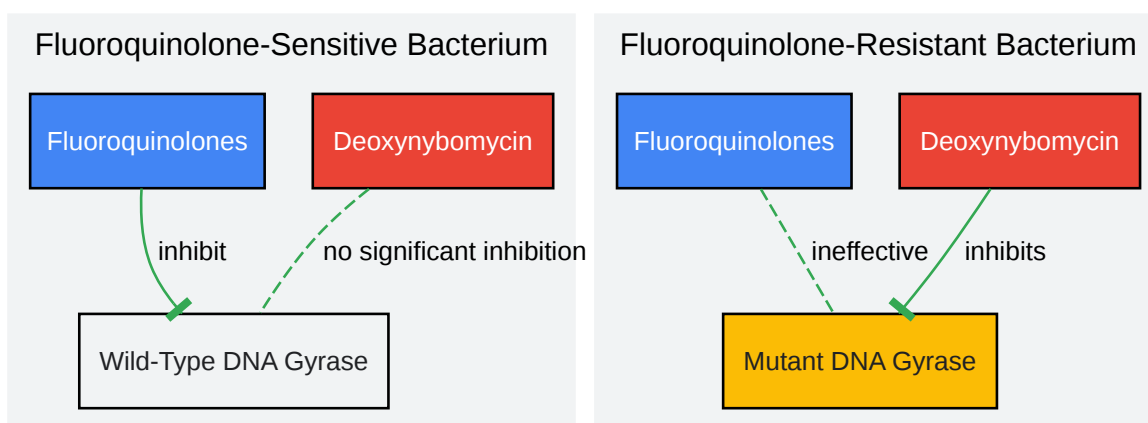
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Caption: p21-mediated Apoptosis Pathway.

Inhibition of Mutant DNA Gyrase

The "reverse antibiotic" activity of **deoxynybomycin** stems from its ability to selectively inhibit mutant forms of DNA gyrase, a type II topoisomerase, in fluoroquinolone-resistant bacteria.[6] DNA gyrase is essential for bacterial DNA replication. Mutations in this enzyme are a primary mechanism of fluoroquinolone resistance. By targeting the mutated enzyme, **deoxynybomycin** effectively kills these resistant strains.

Deoxynybomycin's 'Reverse Antibiotic' Mechanism



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Caption: **Deoxynybomycin's** action on DNA gyrase.

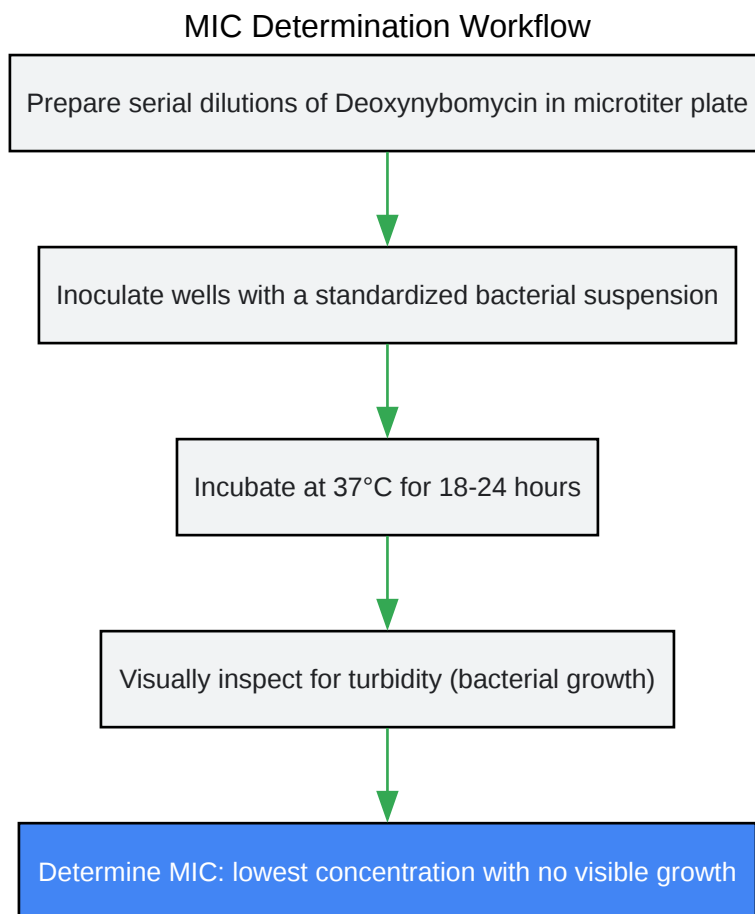
Experimental Protocols

Synthesis of Deoxynybomycin

The total synthesis of **deoxynybomycin** is known to be challenging, often resulting in low overall yields. Several synthetic routes have been reported in the literature. Due to the complexity and proprietary nature of specific synthetic steps, a detailed, universally applicable protocol is not readily available in the public domain. Researchers interested in the synthesis of **deoxynybomycin** and its analogs are encouraged to consult primary research articles and their supplementary information for detailed methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of **deoxynybomycin** against bacterial strains.



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Caption: Workflow for MIC determination.

- Preparation of **Deoxynybomycin** Stock Solution: Dissolve **deoxynybomycin** in a suitable solvent (e.g., DMSO) to a known concentration.
- Serial Dilution: Perform a two-fold serial dilution of the **deoxynybomycin** stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.

- **Inoculation:** Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of **deoxynybomycin** that completely inhibits visible bacterial growth.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of **deoxynybomycin** to inhibit the relaxation of supercoiled DNA by topoisomerase I.

- **Reaction Mixture:** Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.
- **Inhibitor Addition:** Add varying concentrations of **deoxynybomycin** to the reaction mixtures. Include a no-inhibitor control.
- **Incubation:** Incubate the reactions at 37°C for 30 minutes.
- **Reaction Termination:** Stop the reaction by adding a stop buffer containing SDS and proteinase K.
- **Agarose Gel Electrophoresis:** Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.
- **Visualization and Analysis:** Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of **deoxynybomycin** on cancer cell lines.

- **Cell Seeding:** Seed cancer cells in a 96-well plate and allow them to adhere overnight.

- **Compound Treatment:** Treat the cells with various concentrations of **deoxynybomycin** for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- **Formazan Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of **deoxynybomycin** that inhibits cell growth by 50%).

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

- **Cell Preparation:** Culture and treat cells with **deoxynybomycin**. Harvest and fix the cells.
- **Permeabilization:** Permeabilize the fixed cells to allow entry of the labeling reagents.
- **TdT Labeling:** Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
- **Detection:** If an indirectly labeled dUTP was used, incubate with a secondary detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorescent dye).
- **Analysis:** Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.

Conclusion

Deoxynybomycin is a fascinating natural product with significant potential in both oncology and infectious disease. Its unique dual-action mechanism, targeting both topoisomerase I in cancer cells and mutant DNA gyrase in antibiotic-resistant bacteria, makes it a compelling lead compound for further drug development. The methodologies outlined in this guide provide a framework for researchers to explore and expand upon our current understanding of this promising molecule. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and further detail its intricate signaling pathways to unlock its full therapeutic potential.

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- To cite this document: BenchChem. [Deoxynybomycin: A Technical Guide on its Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670259#deoxynybomycin-structure-and-chemical-properties]

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